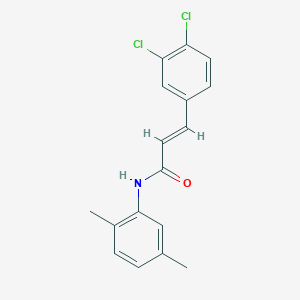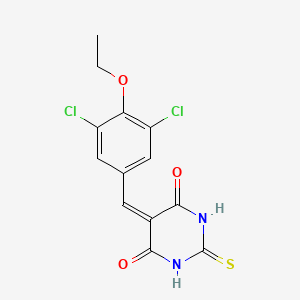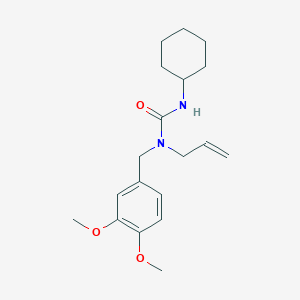
3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide, also known as DCPAA, is a synthetic compound with potential applications in scientific research. This compound is a member of the acrylamide family and has been found to exhibit interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide is not fully understood. However, it is believed to act as a reversible inhibitor of the target enzyme by binding to its active site. The inhibition is due to the formation of a covalent bond between the enzyme and the acrylamide moiety of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to exhibit potent antioxidant and anti-inflammatory activities. These activities are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide has several advantages for use in lab experiments. It is easy to synthesize, stable under normal conditions, and exhibits potent inhibitory activity against a range of enzymes. However, there are also some limitations to its use. This compound is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its potency can make it difficult to determine the optimal concentration for use in experiments.
Direcciones Futuras
There are several future directions for research on 3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide. One potential area of research is the development of new drugs for the treatment of Alzheimer's, Parkinson's, and melanoma based on this compound's inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Another area of research is the investigation of this compound's antioxidant and anti-inflammatory activities for the development of new drugs for the treatment of diseases such as arthritis and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.
Métodos De Síntesis
3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-dichlorobenzaldehyde with 2,5-dimethylaniline in the presence of acryloyl chloride and triethylamine. The reaction proceeds under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)acrylamide has been found to have potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are involved in various physiological processes and their inhibition can lead to the development of new drugs for the treatment of diseases such as Alzheimer's, Parkinson's, and melanoma.
Propiedades
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(2,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c1-11-3-4-12(2)16(9-11)20-17(21)8-6-13-5-7-14(18)15(19)10-13/h3-10H,1-2H3,(H,20,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGMRBDDKDOMDD-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)
![4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5710389.png)

![3,4-dimethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5710406.png)

![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5710413.png)
![4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5710415.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5710437.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B5710443.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5710445.png)
![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)

![ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5710461.png)